molecular formula C12H11ClN2OS2 B2644191 4-((4-Chlorophenyl)sulfanyl)-2-(methylsulfanyl)-5-pyrimidinyl methyl ether CAS No. 338954-61-3

4-((4-Chlorophenyl)sulfanyl)-2-(methylsulfanyl)-5-pyrimidinyl methyl ether

Cat. No.: B2644191
CAS No.: 338954-61-3
M. Wt: 298.8
InChI Key: OTLGFDTXHLGSIZ-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)sulfanyl)-2-(methylsulfanyl)-5-pyrimidinyl methyl ether is a chemical compound with a complex structure that includes a pyrimidine ring substituted with chlorophenyl and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorophenyl)sulfanyl)-2-(methylsulfanyl)-5-pyrimidinyl methyl ether typically involves multiple steps, starting with the preparation of the pyrimidine core. The chlorophenyl and methylsulfanyl groups are then introduced through nucleophilic substitution reactions. Common reagents used in these reactions include chlorinating agents and thiolating agents under controlled conditions to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorophenyl)sulfanyl)-2-(methylsulfanyl)-5-pyrimidinyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the pyrimidine ring.

    Substitution: The chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are used under basic conditions to facilitate substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups in place of the chlorophenyl group.

Scientific Research Applications

4-((4-Chlorophenyl)sulfanyl)-2-(methylsulfanyl)-5-pyrimidinyl methyl ether has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-((4-Chlorophenyl)sulfanyl)-2-(methylsulfanyl)-5-pyrimidinyl methyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-Chlorophenyl)sulfanyl)-2-(methylsulfanyl)-5-pyrimidinyl methyl ether is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-5-methoxy-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS2/c1-16-10-7-14-12(17-2)15-11(10)18-9-5-3-8(13)4-6-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLGFDTXHLGSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1SC2=CC=C(C=C2)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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